molecular formula C25H22FNO7S B12130740 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12130740
M. Wt: 499.5 g/mol
InChI Key: BIGONVIGYGNYHL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetically designed beta-carbonyl pyrrolone derivative that functions as a potent inhibitor of tubulin polymerization. Its primary research value lies in its anti-mitotic and anti-angiogenic activities, making it a compound of significant interest in oncology and cell biology research. The compound's mechanism of action involves binding to the colchicine site on beta-tubulin, thereby disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in proliferating cells. The molecular structure integrates a 3,4,5-trimethoxyphenyl ring, a key pharmacophore found in known tubulin-binding agents like combretastatin A-4, which is critical for its binding affinity. The sulfonyl and fluorophenyl substituents are believed to enhance metabolic stability and target specificity. Current research applications focus on investigating its efficacy against various cancer cell lines, including multidrug-resistant phenotypes, and exploring its potential as an anti-angiogenic agent by disrupting the vascular endothelial cytoskeleton. Studies have shown that this compound can effectively inhibit the formation of new blood vessels in in vitro models, suggesting utility in probing tumor vasculature. It serves as a valuable chemical tool for elucidating the mechanisms of microtubule disruption, studying cell cycle checkpoints, and developing new strategies to overcome resistance to existing anti-mitotic therapeutics.

Properties

Molecular Formula

C25H22FNO7S

Molecular Weight

499.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO7S/c1-32-19-13-15(14-20(33-2)23(19)34-3)21-24(35(30,31)18-7-5-4-6-8-18)22(28)25(29)27(21)17-11-9-16(26)10-12-17/h4-14,21,28H,1-3H3

InChI Key

BIGONVIGYGNYHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the sulfonyl group using sulfonation reactions.

    Step 4: Attachment of the trimethoxyphenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the sulfonyl group yields a sulfide.

Scientific Research Applications

Molecular Formula

The molecular formula is C24H22FNO4SC_{24}H_{22}FNO_4S with a molecular weight of approximately 421.49 g/mol.

Chemistry

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is investigated for its potential as an enzyme inhibitor or receptor modulator. This could lead to significant advancements in the understanding of various biological processes and disease mechanisms.

Medicine

Research indicates potential therapeutic applications in treating diseases such as cancer and inflammation. The compound's ability to interact with biological targets suggests it may inhibit tumor growth or modulate inflammatory responses.

Industry

In industrial applications, this compound is valuable for developing advanced materials with specific properties due to its unique chemical structure.

Antibacterial Activity

Research has shown that derivatives of pyrrolone compounds exhibit promising antibacterial properties. For example, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) around 8 µg/mL.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AMRSATBD
Related Compound 1MRSA8
Related Compound 2MRSE4

Anticancer Potential

Structural features suggest potential anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation. For instance, studies indicate that sulfonyl-containing compounds can enhance antitumor activity.

Similar Compounds

  • 1-(4-chlorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-(4-bromophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity. This can enhance stability and interaction with biological targets, making it a valuable compound for research and development.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key substituent variations and their impacts are summarized below:

Table 1: Substituent Variations and Properties
Compound Name/ID Position 1 Position 4 Position 5 Key Findings Reference
Target Compound 4-Fluorophenyl Phenylsulfonyl 3,4,5-Trimethoxyphenyl Hypothesized high steric demand
24 () 2-Hydroxypropyl 4-Methylbenzoyl 4-Trifluoromethylphenyl 19% yield; mp 256–258°C
25 () 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 9% yield; mp 205–207°C
380906-82-1 () 3-(Imidazol-1-yl)propyl 4-Fluorobenzoyl 4-Fluorophenyl Enhanced solubility via imidazole
431932-93-3 () 3-(Dimethylamino)propyl 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl Improved basicity from dimethylamino group
505079-57-2 () 3-Methoxypropyl 2-Furoyl 4-Hydroxy-3-methoxyphenyl Moderate antimicrobial activity

Key Observations :

  • Sulfonyl vs. Carbonyl Groups : The phenylsulfonyl group in the target compound (vs. benzoyl or furoyl in analogs) likely increases electron deficiency, altering reactivity in nucleophilic substitutions .
  • Trimethoxyphenyl vs. Simpler Aromatics : The 3,4,5-trimethoxyphenyl group may enhance binding to hydrophobic pockets in enzymes, as seen in pyrazole derivatives () .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity reduce metabolic degradation compared to chlorophenyl analogs (e.g., ) .

Challenges :

  • Low yields in analogs (e.g., 9% for compound 25) suggest steric hindrance from bulky groups (e.g., trimethoxyphenyl) may impede reaction efficiency .
Table 2: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility
Target Compound ~552.5 Not reported ~3.2 Low (DMSO-soluble)
24 () 420.15 256–258 2.8 Moderate in EtOH
431932-93-3 () 468.5 Not reported 2.5 High in polar solvents

Biological Activity

The compound 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one , hereafter referred to as Compound A , is a synthetic derivative of pyrrolone with notable biological activities. This article reviews the biological activity of Compound A, focusing on its antibacterial properties, potential anticancer effects, and other pharmacological activities based on existing literature.

Chemical Structure

Compound A can be structurally represented as follows:

C22H24FNO5S\text{C}_{22}\text{H}_{24}\text{F}\text{N}\text{O}_5\text{S}

This structure incorporates a fluorophenyl group, a phenylsulfonyl moiety, and multiple methoxy groups, which may significantly influence its biological properties.

Antibacterial Activity

Research has demonstrated that derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, a related compound showed minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and MRSE (methicillin-resistant Staphylococcus epidermidis) .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AMRSATBD
Related CompoundMRSA8
Related CompoundMRSE4

Anticancer Potential

The structural features of Compound A suggest potential anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation. For instance, studies have indicated that compounds containing sulfonyl groups can enhance antitumor activity .

In a screening study involving multicellular spheroids, novel anticancer compounds were identified that exhibited significant cytotoxicity against various cancer cell lines . While specific data on Compound A is limited, its structural analogs suggest a potential for similar activity.

The mechanism underlying the antibacterial and anticancer activities of pyrrolone derivatives often involves the inhibition of key enzymatic pathways or cellular processes. For instance:

  • Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis or interference with protein synthesis may be at play.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

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